diethyl (2'Z)-2,2'-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate
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Overview
Description
ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxy-2-oxoacetic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be integrated into the production methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-oxo-2-(2-oxoethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate, while reduction can produce ethyl 2-hydroxy-2-(2-hydroxyethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate.
Scientific Research Applications
ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE can be compared with other benzoxazine derivatives:
ETHYL 2-[(3Z)-3-(2-METHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
ETHYL 2-[(3Z)-3-(2-PROPOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE: The presence of a propoxy group can influence the compound’s solubility and reactivity.
The uniqueness of ETHYL 2-[(3Z)-3-(2-ETHOXY-2-OXOETHYLIDENE)-2-HYDROXY-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19NO6 |
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Molecular Weight |
321.32 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-(2-ethoxy-2-oxoethylidene)-2-hydroxy-4H-1,4-benzoxazin-2-yl]acetate |
InChI |
InChI=1S/C16H19NO6/c1-3-21-14(18)9-13-16(20,10-15(19)22-4-2)23-12-8-6-5-7-11(12)17-13/h5-9,17,20H,3-4,10H2,1-2H3/b13-9- |
InChI Key |
DFGOTGAVQZCNCB-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)CC1(/C(=C/C(=O)OCC)/NC2=CC=CC=C2O1)O |
Canonical SMILES |
CCOC(=O)CC1(C(=CC(=O)OCC)NC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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